2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a trifluoroethyl group and a dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,4-dimethylaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,4-dimethylaniline attacks the carbonyl carbon of 2,2,2-trifluoroethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the dimethylphenylamino group can modulate its activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide: shares similarities with other trifluoroethyl-substituted amides and anilines.
N-(2,2,2-Trifluoroethyl)-2,4-dimethylaniline: is a closely related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the trifluoroethyl and dimethylphenylamino groups makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H15F3N2O |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C12H15F3N2O/c1-8-3-4-10(9(2)5-8)16-6-11(18)17-7-12(13,14)15/h3-5,16H,6-7H2,1-2H3,(H,17,18) |
InChI Key |
RRMGMPKXKXOXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NCC(F)(F)F)C |
Origin of Product |
United States |
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